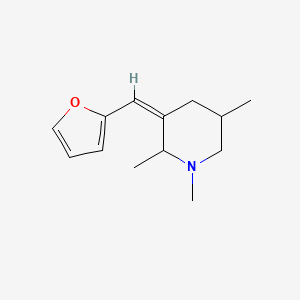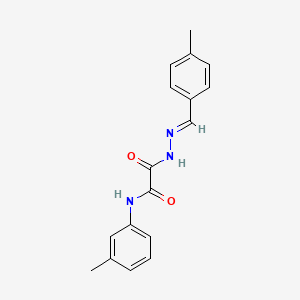![molecular formula C26H16Br2N2O2S B11104763 N,N'-bis[(E)-(4-bromophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B11104763.png)
N,N'-bis[(E)-(4-bromophenyl)methylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo[b,d]thiophene core with two bromophenylmethylene groups attached, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE typically involves the following steps:
Formation of the dibenzo[b,d]thiophene core: This can be achieved through various methods, including cyclization reactions involving sulfur-containing precursors.
Introduction of bromophenylmethylene groups: This step involves the reaction of the dibenzo[b,d]thiophene core with 4-bromobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism by which N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Further research is needed to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: The core structure of the compound, which can be modified to create various derivatives.
4-Bromobenzaldehyde: A precursor used in the synthesis of the compound.
Sulfoxides and sulfones: Oxidation products of the compound.
Uniqueness
N,N’-BIS[(E)-(4-BROMOPHENYL)METHYLENE]DIBENZO[B,D]THIOPHENE-3,7-DIAMINE 5,5-DIOXIDE is unique due to its combination of a dibenzo[b,d]thiophene core with bromophenylmethylene groups. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H16Br2N2O2S |
|---|---|
Molecular Weight |
580.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[7-[(4-bromophenyl)methylideneamino]-5,5-dioxodibenzothiophen-3-yl]methanimine |
InChI |
InChI=1S/C26H16Br2N2O2S/c27-19-5-1-17(2-6-19)15-29-21-9-11-23-24-12-10-22(14-26(24)33(31,32)25(23)13-21)30-16-18-3-7-20(28)8-4-18/h1-16H |
InChI Key |
WRCVDBSPTOKSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)N=CC5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11104683.png)
![2-Bromo-N-(2-{2-[(E)-2,2-dimethylpropylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11104686.png)
![2,6-Diamino-4-[4-(benzyloxy)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11104697.png)
![4,4'-methanediylbis[2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol]](/img/structure/B11104703.png)
![1-[3-(ethylsulfanyl)-6-(thiophen-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11104720.png)

![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11104729.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11104730.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11104750.png)
![4-chloro-2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B11104753.png)
![(8E)-2-amino-4-(3-fluorophenyl)-8-[(3-fluorophenyl)methylene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11104754.png)

![3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11104757.png)
